

A Technical Guide to L-Isoleucine-¹⁵N,_{d10}: Properties and Experimental Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Isoleucine-¹⁵N,_{d10}

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Isoleucine-¹⁵N,_{d10}, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document details its core characteristics, outlines experimental protocols for its use, and visualizes key metabolic and experimental workflows.

Core Physical and Chemical Properties

L-Isoleucine-¹⁵N,_{d10} is a non-polar, hydrophobic, essential amino acid where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and ten hydrogen atoms are substituted with deuterium (_{d10}).^{[1][2]} These isotopic labels make it an invaluable tracer for quantitative analysis in various biological systems without the safety concerns associated with radioactive isotopes. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be seamlessly incorporated into metabolic pathways and proteins.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of L-Isoleucine-¹⁵N,_{d10}.

Property	Value	Source(s)
Molecular Formula	C ₆ D ₁₀ H ₃ ¹⁵ NO ₂	[3]
Molecular Weight	142.23 g/mol	[3]
Isotopic Purity (¹⁵ N)	≥98%	
Isotopic Purity (D)	≥98%	
Chemical Purity	≥98%	
Appearance	White solid	
Solubility	25 mg/mL in H ₂ O (with ultrasonic and warming to 60°C)	
Storage	Store at room temperature, away from light and moisture. Stock solutions: -80°C for 6 months, -20°C for 1 month.	

Note: The melting point for L-Isoleucine-¹⁵N,_{d10} is not explicitly stated in the available literature. However, the melting point for unlabeled L-Isoleucine is reported to be approximately 284 °C (with decomposition), and for L-Isoleucine-¹⁵N, it is 168-170 °C. It is expected that the melting point of L-Isoleucine-¹⁵N,_{d10} would be in a similar range.

Metabolic Significance and Applications

L-Isoleucine-¹⁵N,_{d10} serves as a powerful tool in metabolic research and quantitative proteomics. Its primary applications include:

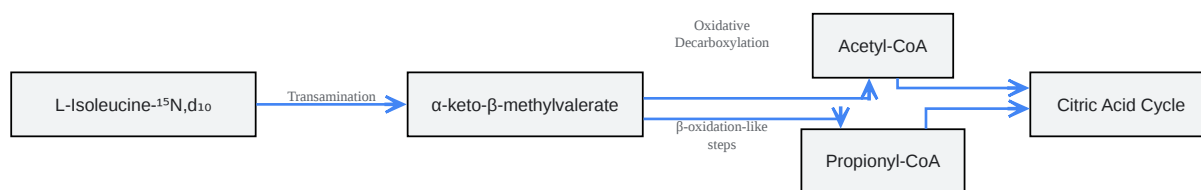
- **Metabolic Flux Analysis:** As a tracer, it allows researchers to track the fate of isoleucine through various catabolic and anabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.
- **Quantitative Proteomics (SILAC):** In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing L-Isoleucine-¹⁵N,_{d10}. This leads to the incorporation of the "heavy" amino acid into newly synthesized proteins. By comparing the

mass spectra of labeled and unlabeled samples, researchers can accurately quantify differences in protein abundance.

- **Internal Standard:** It is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Isoleucine Catabolism Pathway

The catabolism of L-isoleucine is a key mitochondrial pathway that breaks down the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. Tracing the incorporation of ^{15}N and deuterium from L-Isoleucine- $^{15}\text{N},\text{d}_{10}$ into downstream metabolites provides a detailed map of this pathway's activity.



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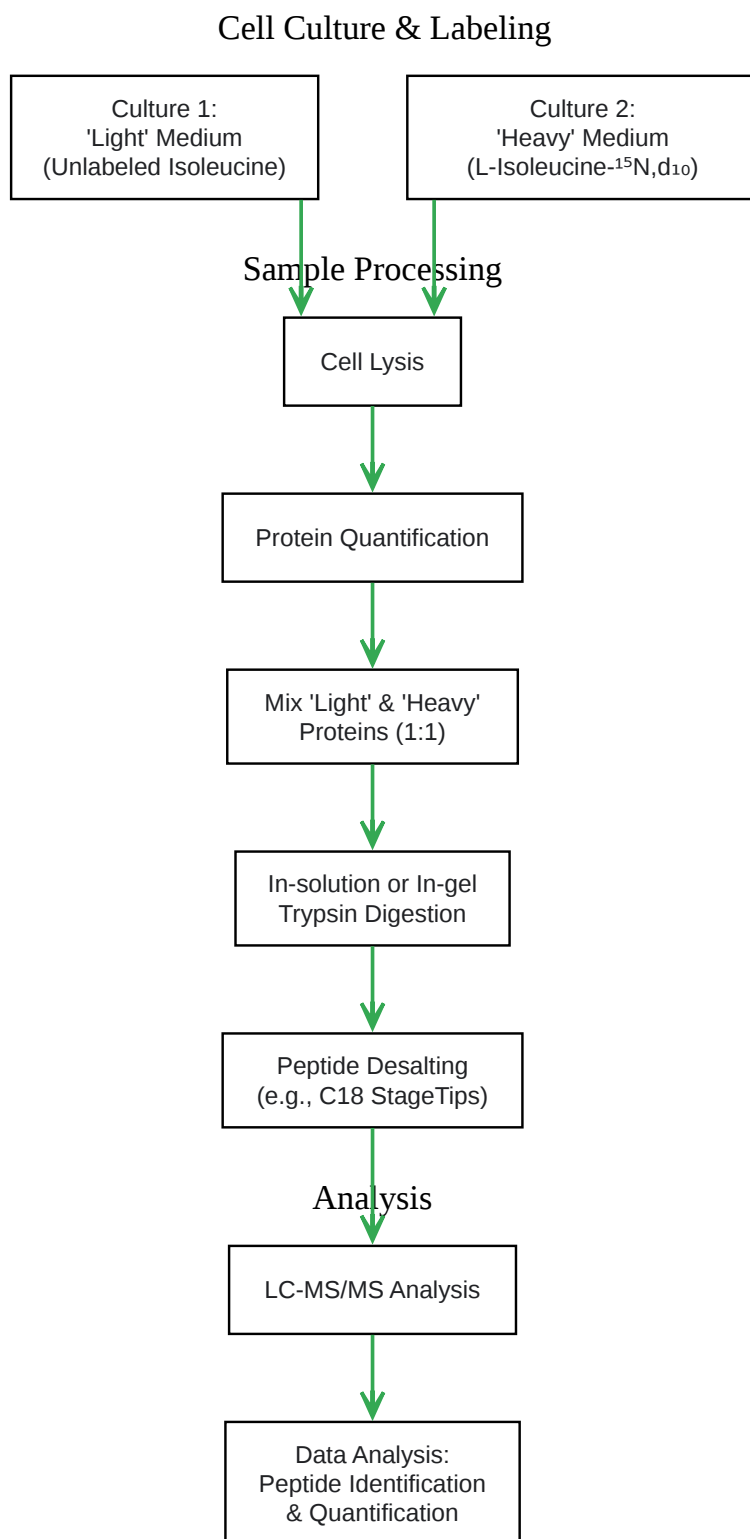
Isoleucine catabolic pathway.

Experimental Protocols

The following sections provide detailed methodologies for common applications of L-Isoleucine- $^{15}\text{N},\text{d}_{10}$.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a quantitative proteomics experiment using L-Isoleucine- $^{15}\text{N},\text{d}_{10}$.



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General workflow for a SILAC experiment.

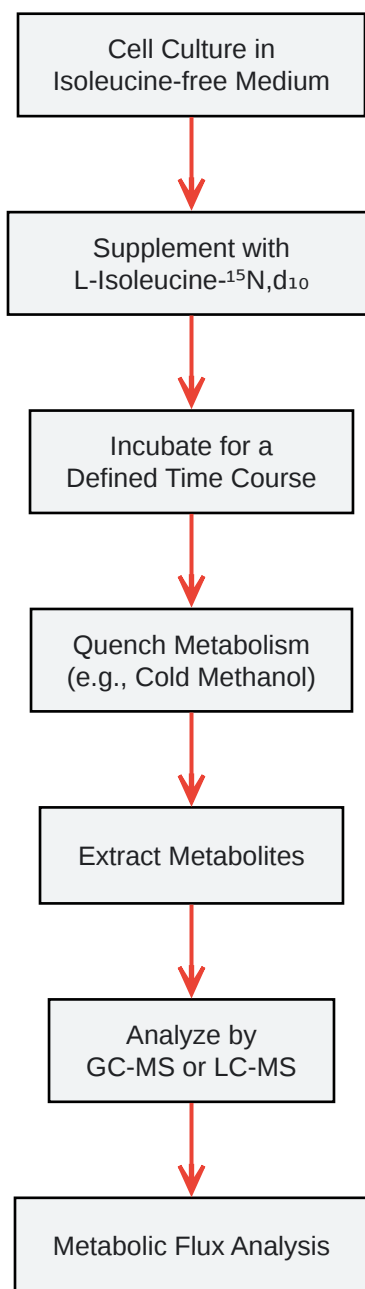
Methodology:

- Cell Culture and Labeling:
 - Select a cell line that is auxotrophic for isoleucine.
 - Prepare two types of culture media: a "light" medium containing unlabeled L-isoleucine and a "heavy" medium where L-isoleucine is replaced with L-Isoleucine- $^{15}\text{N},\text{d}_{10}$. The medium should be free of other sources of isoleucine, often requiring dialyzed fetal bovine serum.
 - Culture the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.
 - Apply experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).
- Sample Preparation for Mass Spectrometry:
 - Cell Lysis: Harvest and lyse the cells from both "light" and "heavy" cultures separately using a suitable lysis buffer.
 - Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
 - Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
 - Protein Digestion: Reduce and alkylate the cysteine residues, followed by digestion of the protein mixture into peptides using an endoproteinase such as trypsin.
 - Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a method like solid-phase extraction with C18 columns or tips.
- LC-MS/MS Analysis:
 - Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms, separated by the mass difference imparted by the isotopic labels.
- Data Analysis:
 - Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.

Metabolic Tracing in Cell Culture

This protocol describes a general workflow for tracing the metabolic fate of L-Isoleucine- ^{15}N , d_{10} in cultured cells.



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Workflow for metabolic tracing experiments.

Methodology:

- Cell Culture and Labeling:
 - Seed cells and grow them to the desired confluency in standard culture medium.

- Switch the cells to an isoleucine-free medium supplemented with L-Isoleucine- ^{15}N , d_{10} . The concentration should be similar to that in standard medium.
- Incubate the cells for a specific period (a time-course experiment is recommended to determine optimal labeling time).
- Metabolite Extraction:
 - Rapidly quench metabolic activity, for instance, by washing the cells with ice-cold saline and adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water).
 - Scrape the cells and collect the cell lysate.
 - Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
- Sample Analysis:
 - Analyze the metabolite extract using GC-MS or LC-MS to identify and quantify the isotopologues of downstream metabolites.
 - The mass shift caused by the incorporation of ^{15}N and deuterium will indicate which metabolites have been derived from the labeled isoleucine.
- Data Analysis:
 - Analyze the mass spectra to determine the isotopic enrichment in various metabolites.
 - Use this data to calculate metabolic flux rates through the relevant pathways.

Conclusion

L-Isoleucine- ^{15}N , d_{10} is a versatile and powerful tool for modern biological research. Its use in quantitative proteomics and metabolic tracing studies provides high-quality, reproducible data that can elucidate complex biological processes, identify drug targets, and aid in the development of new therapeutics. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively incorporate this stable isotope-labeled amino acid into their experimental workflows.

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- To cite this document: BenchChem. [A Technical Guide to L-Isoleucine- $^{15}N, d_{10}$: Properties and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426590#physical-and-chemical-properties-of-l-isoleucine-15n-d10]

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